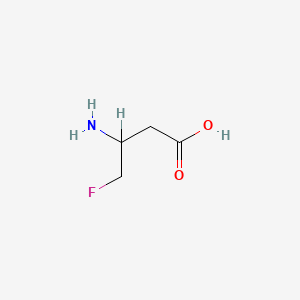
3-Amino-4-fluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-fluorobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8FNO2 and its molecular weight is 121.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacological Applications
Inhibition of GABA Aminotransferase
One of the primary applications of 3-amino-4-fluorobutanoic acid is its role as a substrate for γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the metabolism of the inhibitory neurotransmitter GABA. Studies have shown that the compound can effectively inhibit GABA-AT, leading to increased levels of GABA in the brain. This increase has potential therapeutic implications for neurological disorders such as epilepsy, Parkinson's disease, Huntington's chorea, and Alzheimer's disease . The compound's ability to modulate GABA levels suggests it could be beneficial in treating anxiety-related disorders as well.
Binding Affinity Studies
Research on the binding affinities of this compound with various receptors indicates promising results. It has been shown to bind effectively to GABA receptors, which could enhance its application in drug development targeting neurological conditions . The enantiomers of this compound exhibit different binding efficiencies, with the (R)-enantiomer being significantly more effective than the (S)-enantiomer .
Synthesis and Mechanistic Studies
Synthesis Techniques
The synthesis of this compound typically involves a two-step process that allows for efficient production while maintaining high purity levels. This efficiency is crucial for its application in pharmacological research and development .
Mechanistic Insights
Studies have delved into the mechanistic pathways through which this compound acts on GABA-AT. The compound exhibits a partition ratio indicative of selective inhibition mechanisms, which may involve fluoride ion elimination and other enzymatic interactions . Understanding these mechanisms is vital for optimizing its use in therapeutic contexts.
Case Studies and Research Findings
Propriétés
Numéro CAS |
77162-47-1 |
|---|---|
Formule moléculaire |
C4H8FNO2 |
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
3-amino-4-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c5-2-3(6)1-4(7)8/h3H,1-2,6H2,(H,7,8) |
Clé InChI |
HKFNXEFUGVQTNQ-UHFFFAOYSA-N |
SMILES |
C(C(CF)N)C(=O)O |
SMILES canonique |
C(C(CF)N)C(=O)O |
Synonymes |
3-amino-4-fluorobutanoate 3-amino-4-fluorobutanoic acid 3-amino-4-fluorobutyric acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













